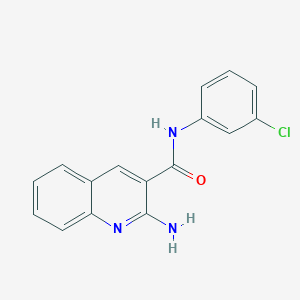

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide

描述

属性

IUPAC Name |

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-11-5-3-6-12(9-11)19-16(21)13-8-10-4-1-2-7-14(10)20-15(13)18/h1-9H,(H2,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMFRTKBPBZPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Friedländer Annulation for 2-Aminoquinoline Formation

The Friedlälder reaction provides a direct route to construct the 2-aminoquinoline scaffold. As demonstrated by, cyclocondensation of 2-aminobenzaldehyde derivatives with cyanoacetamide precursors yields 2-aminoquinoline-3-carboxamides. For the target compound, 2-aminobenzaldehyde reacts with N-(3-chlorophenyl)cyanoacetamide under acidic conditions (e.g., polyphosphoric acid at 130–145°C) to form the quinoline core.

Key Reaction Parameters :

-

Solvent : Ethanol or toluene

-

Catalyst : Polyphosphoric acid (PPA)

-

Temperature : 130–145°C

This method ensures regioselective amino group placement at position 2 while introducing the carboxamide precursor at position 3.

Carboxamide Functionalization Strategies

Acid Chloride Intermediate Route

A widely adopted method involves converting quinoline-3-carboxylic acid to its acid chloride, followed by coupling with 3-chloroaniline:

Step 1: Synthesis of Quinoline-3-Carboxylic Acid

Quinoline-3-carboxylic acid is synthesized via oxidation of 3-methylquinoline using KMnO₄ in acidic media.

Step 2: Acid Chloride Formation

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DMF or toluene:

Conditions :

Step 3: Amide Coupling with 3-Chloroaniline

The acid chloride reacts with 3-chloroaniline in the presence of a coupling agent. BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with triethylamine (TEA) in DMF achieves high yields:

Optimized Parameters :

Direct Coupling via Carbodiimide Chemistry

An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid:

Advantages :

Amino Group Introduction at Position 2

Nitration-Reduction Sequence

For pre-formed quinoline-3-carboxamides, nitration at position 2 followed by reduction introduces the amino group:

Step 2: Catalytic Hydrogenation

Reduction using H₂/Pd-C in ethanol:

Yield : 85–90%

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedländer Annulation | Cyclocondensation | 65–78% | Single-step quinoline formation | Requires specialized aldehydes |

| Acid Chloride Coupling | SOCl₂ activation + BOP coupling | 70–82% | High purity, scalable | Corrosive reagents |

| EDC/NHS Coupling | Carbodiimide-mediated activation | 68–75% | Mild conditions | Lower yields |

| Nitration-Reduction | Nitration + H₂/Pd-C reduction | 50–60%* | Compatible with pre-formed carboxamides | Multiple steps, intermediate isolation |

*Overall yield across two steps.

Spectroscopic Characterization

Successful synthesis is confirmed via:

Challenges and Optimization

-

Regioselectivity : Friedlälder reactions require electron-deficient aldehydes to favor quinoline over isoquinoline formation.

-

Amino Group Stability : The 2-amino group is prone to oxidation; reactions must proceed under inert atmospheres.

-

Solvent Choice : DMF enhances coupling efficiency but complicates purification. Alternatives like THF or dichloromethane reduce side products.

Industrial-Scale Considerations

科学研究应用

Anticancer Activity

Mechanism of Action:

Research indicates that 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide exhibits significant anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer progression. Its structural features allow it to interact with various biological targets, which is critical for its activity against cancer cells.

Case Studies:

- In vitro studies have demonstrated the compound's efficacy against breast cancer cell lines, such as MCF-7 and MDA-MB-231. These studies utilized flow cytometry to assess apoptosis induction and cell viability, revealing that the compound can induce significant cell death in these cancer cells .

- Another study highlighted its potential as a selective antagonist at P2X7 receptors, which are implicated in cancer cell proliferation and survival. Compounds derived from this class showed promising results in reducing cell viability in transfected cell lines .

Antimicrobial Properties

Broad-Spectrum Activity:

The compound has been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis. It has been noted for its activity against both drug-sensitive and drug-resistant strains, indicating its potential as an anti-tuberculosis agent .

Synthesis of Derivatives:

Research has focused on synthesizing various derivatives of quinoline-3-carboxamide to enhance antimicrobial activity. Some derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong efficacy against bacterial pathogens .

Autoimmune Diseases

Therapeutic Potential:

Quinoline-3-carboxamide derivatives, including this compound, have been explored for their potential to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. These compounds may modulate immune responses through their action on histone deacetylases (HDACs), thereby influencing gene expression related to inflammation .

Synthesis Techniques

Synthetic Pathways:

The synthesis of this compound typically involves several steps:

- Formation of the quinoline core.

- Introduction of the carboxamide group at the 3-position.

- Substitution with the chloro-methylphenyl moiety.

These synthetic approaches are crucial for developing analogs with enhanced biological activity .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibits enzymes involved in cancer progression; effective against breast cancer cell lines |

| Antimicrobial Properties | Active against Mycobacterium tuberculosis; potential for broad-spectrum antimicrobial use |

| Autoimmune Diseases | Potential treatment for diseases like multiple sclerosis; modulates immune responses |

| Synthesis Techniques | Multi-step synthesis involving quinoline core formation and functional group modifications |

作用机制

The mechanism of action of 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

相似化合物的比较

Key Observations :

- The addition of a methylthio group (compound 2) significantly improves synthetic yield (71% vs. 30%) .

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) may enhance target binding but require further validation .

Antimicrobial Carboxamides with Triazine Linkages

Compounds synthesized by linking quinoline-3-carboxamides to triazine moieties show broad-spectrum antimicrobial activity:

Key Observations :

- The dichlorophenyl-triazine-quinoline hybrid (6c) achieves a 90% yield, suggesting robust synthetic scalability .

- Chlorine atoms at positions 2 (quinoline) and 3 (phenyl) correlate with enhanced antimicrobial efficacy .

Antiangiogenic Quinoline Carboxamides

Linomide (N-phenylmethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide) exemplifies antiangiogenic activity:

| Compound Name | Substituents | Key Findings | Reference |

|---|---|---|---|

| Linomide | Phenylmethyl, dihydroquinoline core | Inhibits endothelial cell migration and tumor blood flow (40% reduction) |

Comparison :

- Unlike this compound, linomide’s dihydroquinoline structure and hydroxyl group contribute to its antiangiogenic effects via cytostatic action on endothelial cells .

Electronic and Steric Modifications

Substituent variations influence physicochemical properties and target interactions:

Key Observations :

- Hydroxy and oxo groups (e.g., in ) improve aqueous solubility, critical for bioavailability .

- Bulky substituents (e.g., phenylpropyl in ) may enhance target specificity but reduce metabolic stability .

Thienoquinoline Derivatives

Thienoquinoline carboxamides demonstrate unique pharmacological profiles:

| Compound Name | Substituents | Activity Notes | Reference |

|---|---|---|---|

| 3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Fluorophenyl, tetrahydrothieno group | Undisclosed therapeutic use |

Comparison :

生物活性

2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core substituted with an amino group and a chlorophenyl moiety. The synthesis of quinoline derivatives typically involves methods such as cyclization reactions, which can yield compounds with varying biological properties. The presence of functional groups, such as amides and halogens, is known to influence the biological activity of these compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Mechanism : Studies have shown that quinoline derivatives can inhibit the growth of various bacterial species, including mycobacteria. This is often achieved through interference with essential bacterial functions such as protein synthesis and DNA replication.

- Case Study : In a screening study involving substituted quinoline derivatives, compounds similar to this compound demonstrated significant activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid and pyrazinamide .

2. Anticancer Activity

- Mechanism : The compound has been evaluated for its potential to induce apoptosis in cancer cells and inhibit cell proliferation. The presence of the chlorophenyl group may enhance its interaction with cellular targets involved in cancer progression.

- Research Findings : In vitro studies indicated that related quinoline derivatives exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and DLD-1 (colorectal cancer), with IC50 values indicating moderate to high potency .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro Substitution | Enhances binding affinity to biological targets |

| Amine Group | Critical for antimicrobial activity |

| Quinoline Core | Provides a scaffold for diverse biological activities |

Studies have shown that modifications at different positions on the quinoline ring can lead to variations in potency and selectivity against different biological targets .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that some derivatives exhibit low toxicity towards human cell lines, suggesting a favorable safety profile for further development. For instance, compounds tested against the THP-1 human monocytic leukemia cell line showed insignificant toxicity while maintaining antimicrobial efficacy .

常见问题

Basic: What are the optimal reaction conditions for synthesizing 2-amino-N-(3-chlorophenyl)quinoline-3-carboxamide with high yield?

Answer:

A one-pot synthesis method using 2-amino-5-chlorobenzaldehyde and cyanoacetamide derivatives in ethanol under basic conditions (e.g., NaOH) at 70°C for 3 hours achieves yields up to 88% . Optimization involves adjusting catalysts (e.g., piperidine) and reaction duration. For example, heating under reflux with DMF as a solvent at 60°C for 2 hours enhances intermediate formation . Precipitation and recrystallization from ethanol/DMF mixtures improve purity .

Basic: How can the structure and purity of this compound be confirmed post-synthesis?

Answer:

Characterization involves:

- IR Spectroscopy : Detection of NH (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C≡N (2200–2250 cm⁻¹) stretches .

- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and NH signals (δ 10–12 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 530.02 for derivatives) and fragmentation patterns validate the structure .

- Elemental Analysis : C, H, N content discrepancies ≤0.4% confirm purity .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions in NMR signals (e.g., overlapping aromatic protons) are resolved via:

- 2D NMR (COSY, HSQC) : Assigns coupling interactions and correlates ¹H-¹³C signals .

- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes like hydrogen bonding .

- X-ray Crystallography : Resolves ambiguities by providing unambiguous bond lengths and angles (e.g., octahedral geometry in Cr(III) complexes ).

Advanced: What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

Answer:

- MTT Assay : Measures IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) after 48–72 hours of exposure .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .

- Caspase-3/7 Activation : Luminescent assays confirm mechanistic pathways .

- Comparative Studies : Derivatives with substituents like furan or tolyl groups are screened to identify structure-activity trends .

Advanced: How can computational methods predict the physicochemical or energetic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and electrostatic potential maps for reactivity analysis .

- Molecular Docking : Evaluates binding affinities to targets like DNA topoisomerase II using AutoDock Vina .

- Thermokinetic Modeling : Predicts decomposition pathways (e.g., exothermic reactions at ~250°C) using Kissinger or Ozawa methods .

- EXPLO5 Software : Estimates detonation velocity (e.g., 4409 m/s) and pressure (5.4 GPa) for energetic derivatives .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:

- Twinned Data : SHELXL’s TWIN command refines overlapping reflections in high-symmetry space groups .

- Disorder Modeling : Partial occupancy adjustments for flexible substituents (e.g., chlorophenyl groups) improve R-factors .

- High-Resolution Data : SHELXPRO interfaces with cryo-EM datasets for macromolecular complexes .

Basic: How should stability and storage conditions be determined for this compound?

Answer:

- Thermogravimetric Analysis (TGA) : Identifies decomposition onset temperatures (e.g., >200°C) .

- UV-Vis Spectroscopy : Monitors degradation under light exposure by tracking absorbance shifts .

- Storage Recommendations : Stable at 2–8°C in dark, anhydrous environments; DMSO stock solutions stored at –20°C .

Advanced: How do substituents on the quinoline core influence biological or energetic performance?

Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Enhance antiproliferative activity by increasing electrophilicity and DNA intercalation .

- Amino vs. Nitro Substituents : Amino groups improve solubility, while nitro derivatives increase detonation performance (e.g., oxygen balance –141.742) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N...H, 19.4%) affecting crystal packing and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。